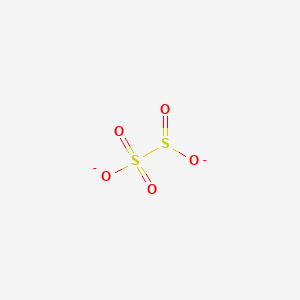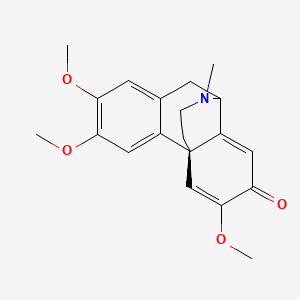
2-Iodosobenzoic acid
概要
説明
2-Iodosobenzoic acid (IBA) is a benzoic acid compound having an iodosyl substituent at the ortho-position . It is used as an oxidant which oxidizes vicinal sulfhydryls to disulfides (cysteine residues) within enzymes leading to their inactivation or conformational changes . IBA is also used to cleave tryptophanyl peptide bonds .
Synthesis Analysis
2-Iodosobenzoic acid can be synthesized from 2-iodobenzoic acid by an oxidation reaction . The thus obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .Molecular Structure Analysis
The molecular structure of 2-Iodosobenzoic acid was optimized based on the density functional theory (DFT) B3LYP approach and the 6-311G (d, p) basis set .Chemical Reactions Analysis
In 0.2 M H2SO4 aqueous solution, 2-iodobenzoic acid (IBA) was found to be oxidized at potentials >1.6 V vs. SCE, initially to 2-iodosobenzoic acid (IsBA), which was oxidized to IBX at potentials >1.8 V vs. SCE .Physical And Chemical Properties Analysis
The molecular formula of 2-Iodosobenzoic acid is C7H5IO3 . Its molecular weight is 264.02 g/mol .科学的研究の応用
1. Oxidation of Alcohols to Carbonyl Compounds A major application of 2-Iodosobenzoic acid is the oxidation of alcohols to carbonyl compounds . This reaction occurs at room temperature and is a key step in many organic synthesis processes .
Oxidation of Nitrogen-Containing Compounds
2-Iodosobenzoic acid is also used in the oxidation of nitrogen-containing compounds . This allows for the transformation of these compounds into different forms, which can be useful in various chemical reactions .
Oxidation of Sulfur-Containing Compounds
Similar to nitrogen-containing compounds, sulfur-containing compounds can also be oxidized using 2-Iodosobenzoic acid . This is particularly useful in the synthesis of certain types of organic compounds .
4. Preparation of α,β-Unsaturated Carbonyl Compounds and Esters 2-Iodosobenzoic acid is used in the preparation of α,β-unsaturated carbonyl compounds and esters . These compounds have a wide range of applications in organic chemistry .
Application in Asymmetric Synthesis
2-Iodosobenzoic acid has been used in asymmetric synthesis . This involves the creation of compounds that have a specific chirality or “handedness”, which is a crucial aspect of many biological molecules .
6. Oxidation of Vicinal Sulfhydryls to Disulfides 2-Iodosobenzoic acid is used as an oxidant which oxidizes vicinal sulfhydryls to disulfides within enzymes . This leads to their inactivation or conformational changes .
Cleavage of Tryptophanyl Peptide Bonds
Another application of 2-Iodosobenzoic acid is in the cleavage of tryptophanyl peptide bonds . This is a key step in the breakdown of certain proteins .
8. Catalyst and Reagent in Various Reactions 2-Iodosobenzoic acid has been used as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Safety and Hazards
将来の方向性
The thus obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature . These sequential procedures are highly reliable to selectively afford cyclic hypervalent iodine compounds in excellent yields without contamination by hazardous pentavalent iodine (III) compound .
作用機序
Target of Action
2-Iodosobenzoic acid (2-IBA) primarily targets enzymes, specifically those containing vicinal sulfhydryls . These sulfhydryls are present in cysteine residues within the enzymes . The compound’s role is to oxidize these sulfhydryls to disulfides, leading to the inactivation or conformational changes of the enzymes .
Mode of Action
The interaction of 2-IBA with its targets involves oxidation and cleavage processes . As an oxidant, 2-IBA oxidizes vicinal sulfhydryls to disulfides within enzymes . This oxidation leads to the inactivation or conformational changes of the enzymes . Additionally, 2-IBA is used to cleave tryptophanyl peptide bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2-IBA is the oxidation of alcohols to aldehydes . This pathway is particularly significant in organic synthesis, where 2-IBA is used as an oxidizing agent . The compound is especially suited to oxidize alcohols to aldehydes .
Result of Action
The molecular and cellular effects of 2-IBA’s action primarily involve the inactivation or conformational changes of enzymes . By oxidizing vicinal sulfhydryls to disulfides within enzymes, 2-IBA can alter the enzymes’ structure and function . Additionally, the compound’s ability to cleave tryptophanyl peptide bonds can lead to the breakdown of certain proteins .
Action Environment
The action, efficacy, and stability of 2-IBA can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. . This could potentially impact the compound’s distribution and efficacy. Furthermore, the compound is sensitive to heat and impact, which can affect its stability .
特性
IUPAC Name |
2-iodosylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPHDUVGLXEIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075382 | |
| Record name | 2-Iodosylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2-Iodosobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Iodosobenzoic acid | |
CAS RN |
304-91-6, 27323-35-9 | |
| Record name | 2-Iodosylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodosobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, iodoso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodosobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodosylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodosylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-IODOSOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVC3RT6T4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of 2-iodosobenzoic acid?
A1: The molecular formula of 2-iodosobenzoic acid is C7H5IO3, and its molecular weight is 264.02 g/mol. Structurally, it exists primarily in a cyclic, iodine(III) form known as 1-hydroxy-1,2-benziodoxol-3(1H)-one. []
Q2: What spectroscopic data is available for characterizing 2-iodosobenzoic acid?
A2: Researchers commonly utilize iodometric titration, elemental analysis, 1H NMR, and 13C NMR spectroscopy to characterize and determine the purity of 2-iodosobenzoic acid. [, ]
Q3: How does the structure of 2-iodosobenzoic acid differ from its iodoxy counterpart, and how do their 13C NMR spectra reflect this?
A3: 2-Iodosobenzoic acid predominantly exists in a cyclic form, while its sodium salt also exhibits a cyclic structure in solution. In contrast, 2-iodoxybenzoic acid (IBX) adopts a non-cyclic structure. This structural difference is evident in their 13C NMR spectra, where the iodoso and iodoxy groups deshield the ipso-carbon by approximately 25 and 55 ppm, respectively, compared to the corresponding iodo compounds. []
Q4: Are there any specific handling precautions for 2-iodosobenzoic acid?
A5: While generally considered safe to handle, it's essential to avoid contamination with impurities like 2-iodobenzoic acid and 2-iodoxybenzoic acid, which may impact its stability and reactivity. []
Q5: How does the stability of 2-iodosobenzoic acid compare to its iodoxy analog (IBX)?
A6: 2-iodosobenzoic acid is generally considered less hazardous than its iodoxy analog, IBX, which can be explosive at high temperatures. This difference in stability arises from their structural differences. []
Q6: What are the main catalytic applications of 2-iodosobenzoic acid?
A7: 2-Iodosobenzoic acid serves as a potent catalyst for various reactions, including the hydrolysis of phosphorus esters [, , ], oxidation of sulfides to sulfoxides [], and oxidative cycloaddition of aldoximes with nitriles to form 1,2,4-oxadiazoles. []
Q7: How does 2-iodosobenzoic acid catalyze the hydrolysis of phosphorus esters?
A8: In alkaline conditions, 2-iodosobenzoic acid transforms into the strong nucleophile 1-oxido-1,2-benziodoxol-3(1 H )-one. This species facilitates the attack on the phosphorus atom of the ester, ultimately leading to hydrolysis. [, ]
Q8: Can 2-iodosobenzoic acid be used in catalytic amounts for oxidation reactions?
A9: Yes, research shows that 2-iodosobenzoic acid can act as a catalyst in the presence of a co-oxidant like Oxone (potassium peroxymonosulfate). This approach allows for in situ generation of the more powerful oxidant, IBX, enabling the oxidation of alcohols to aldehydes or ketones. [, ]
Q9: Are there examples of 2-iodosobenzoic acid being used to create other useful reagents?
A10: Yes, 2-iodosobenzoic acid can be activated with trifluoromethanesulfonic anhydride to generate an efficient electrophilic reagent for the preparation of alkenyl and aryliodonium salts. [] Additionally, it can form a stable adduct with trifluoromethanesulfonic acid, leading to the formation of benziodoxole triflate (IBA-OTf), a powerful reagent for sulfide oxidation. []
Q10: How does the introduction of alkyl substituents affect the catalytic activity of 2-iodosobenzoic acid?
A11: Studies on the hydrolysis of 4-nitrophenyl diphenyl phosphate in microemulsions revealed that the introduction of 4-methyl and 4-ethyl substituents significantly enhanced the catalytic activity of 2-iodosobenzoic acid compared to the non-alkylated parent compound. [, , ]
Q11: Are there other modifications to the 2-iodosobenzoic acid structure that have been explored?
A12: Yes, researchers have investigated incorporating 2-iodosobenzoic acid as a substituent in beta-cyclodextrin molecules. This modification aimed to create artificial enzymes capable of hydrolyzing organophosphorus compounds like paraoxon, showcasing the potential of using 2-iodosobenzoic acid in biomimetic catalysis. []
Q12: Has computational chemistry been applied to study 2-iodosobenzoic acid and its derivatives?
A13: Yes, computational methods like density functional theory (DFT) have been used to study the anodic oxidation mechanism of 2-iodobenzoic acid to 2-iodosobenzoic acid and IBX. These studies provided insights into the electrochemical behavior of these compounds. [, ]
Q13: Have there been studies to determine the proton affinities of 2-iodosobenzoic acid and its derivatives?
A14: Yes, researchers have used mass spectrometry and theoretical calculations to estimate the gas-phase anion proton affinities of IBX- and IBA-. This information is valuable for understanding the reactivity and potential applications of these compounds. []
Q14: What analytical techniques are employed to monitor 2-iodosobenzoic acid in reaction mixtures?
A15: Commonly employed techniques include spectroscopic methods like 1H NMR and 13C NMR, as well as chromatographic methods like HPLC, depending on the specific reaction and desired information. [, ]
Q15: What are the environmental concerns associated with 2-iodosobenzoic acid and its derivatives?
A15: While 2-iodosobenzoic acid and its derivatives offer several advantages as oxidizing agents, their potential environmental impact necessitates careful consideration. Research into their degradation pathways and ecotoxicological effects is crucial for responsible use and disposal.
Q16: Are there strategies for recycling or mitigating the environmental impact of 2-iodosobenzoic acid and its derivatives?
A17: Developing sustainable synthetic procedures and exploring the possibility of electrochemical synthesis using environmentally friendly solvents represent steps towards more sustainable applications of these compounds. [, ]
Q17: What are some other areas of research involving 2-iodosobenzoic acid?
A17: Ongoing research explores the use of 2-iodosobenzoic acid in developing new synthetic methodologies, expanding its applications in various organic reactions, and understanding its reactivity in different reaction media.
Q18: Are there any known biological activities of 2-iodosobenzoic acid?
A19: While primarily known for its synthetic utility, 2-iodosobenzoic acid has shown inhibitory effects on enzymes like catechol O-methyltransferase. [] This finding suggests potential avenues for exploring its biological activity and potential applications in medicinal chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















